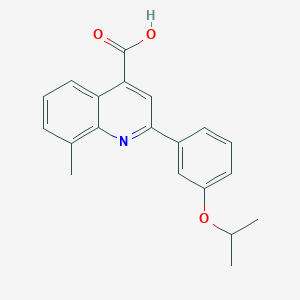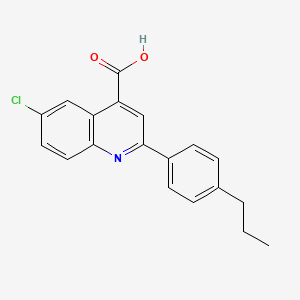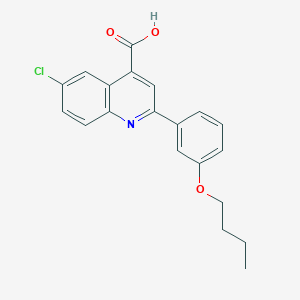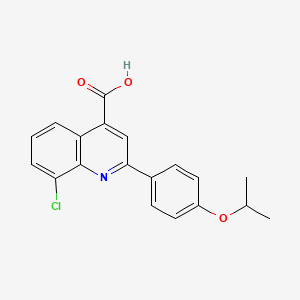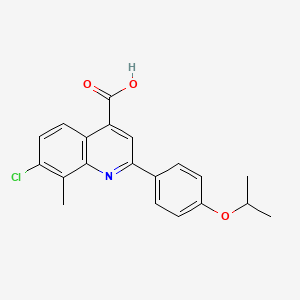![molecular formula C14H16ClN3O3 B1344446 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxy-N-propylbenzamide CAS No. 1119450-86-0](/img/structure/B1344446.png)
3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxy-N-propylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxy-N-propylbenzamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of the 1,2,4-oxadiazole ring and the methoxy-N-propylbenzamide moiety. While the specific papers provided do not directly discuss this compound, they do provide insights into the synthesis, structure, and potential reactivity of similar oxadiazole derivatives, which can be used to infer properties about the compound .
Synthesis Analysis
The synthesis of oxadiazole derivatives can be achieved through various methods, including annulation reactions and cyclization processes. For instance, a [Cp*Rh(III)]-catalyzed annulation of N-methoxybenzamide with bisoxazolone has been developed to afford quinazolinone derivatives, which suggests that transition metal-catalyzed processes could be applicable for constructing the oxadiazole core of the target compound . Additionally, the use of N-acylbenzotriazoles in the synthesis of substituted oxadiazoles indicates that N-acylation followed by dehydrative cyclization is a viable synthetic route . These methods could potentially be adapted for the synthesis of "3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxy-N-propylbenzamide."
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives can vary significantly depending on the substituents attached to the core. For example, the crystal and molecular structures of methoxybenzyl and methoxyphenylethyl-1,3,4-oxadiazole-2(3H)-thiones show differences in shape and solid-state molecular packing, influenced by the position and nature of the methoxy substituents . This suggests that the molecular structure of the target compound would also be influenced by its chloromethyl and methoxy-N-propyl substituents, potentially affecting its reactivity and biological activity.
Chemical Reactions Analysis
Oxadiazole derivatives can undergo a variety of chemical reactions. The reactivity of such compounds can be influenced by the presence of electron-donating or electron-withdrawing groups. For instance, the synthesis of heterocyclic compounds derived from triazolyl acetohydrazide indicates that oxadiazoles can be functionalized further to yield compounds with different biological activities . This implies that the target compound may also be amenable to further chemical transformations, which could be exploited to enhance its pharmacological profile.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxadiazole derivatives are determined by their molecular structure. For example, the absorption and emission spectra of oxadiazole compounds can vary with the substituents present, as seen in the study of novel pyrazolyl-oxadiazole derivatives . This suggests that the target compound may exhibit distinct optical properties, which could be relevant for its potential applications. Additionally, the thermal behavior of oxadiazole derivatives, as seen in the thermolysis of a dimethyl-oxadiazoline, indicates that the compound may have specific requirements for storage and handling .
Scientific Research Applications
Antibacterial Activity
- Design and Synthesis for Antibacterial Use: A study explored the synthesis of novel compounds from 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole. These compounds exhibited significant antibacterial activity, especially against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae, demonstrating their potential as antibacterial agents (Rai et al., 2010).
Synthesis and Characterization for Various Applications
- Chemical Property Exploration for Synthesis: A research paper focused on the chemical properties of 3-amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan, exploring its acylation, oxidation, and reactions with N- and S-nucleophilic reagents. This study is crucial for understanding the reactions and transformations of the 1,2,4-oxadiazole ring, which can be applied in the synthesis of various derivatives (Stepanov et al., 2019).
Potential for Insecticidal Applications
- Insecticidal Compound Synthesis: Research from 1972 indicates the preparation of 1,3,4-oxadiazol-2(3H)-ones with aliphatic substituents, including 3-chloromethyl derivatives. These compounds served as starting materials for insecticidal thiophosphates and dithiophosphates, highlighting their potential use in agricultural or pest control applications (Rufenacht, 1972).
Application in Glycogen Phosphorylase Inhibition
- Inhibition of Glycogen Phosphorylase: A study synthesized various derivatives including 5-chloromethyl-1,2,4-oxadiazoles, assessing their effectiveness against rabbit muscle glycogen phosphorylase b. Some compounds showed inhibition constants in the upper micromolar range, suggesting their potential use in regulating glycogen phosphorylase activity (Kun et al., 2011).
properties
IUPAC Name |
3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxy-N-propylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O3/c1-3-6-16-14(19)9-4-5-11(20-2)10(7-9)13-17-12(8-15)21-18-13/h4-5,7H,3,6,8H2,1-2H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFNPENQAWOMGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=C(C=C1)OC)C2=NOC(=N2)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxy-N-propylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

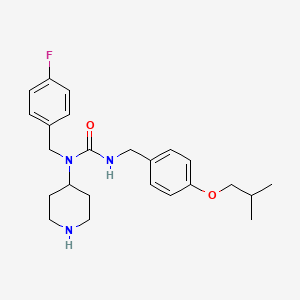
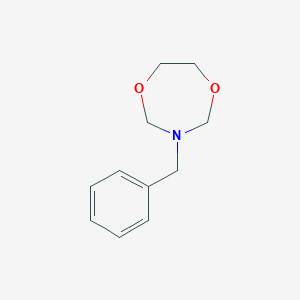

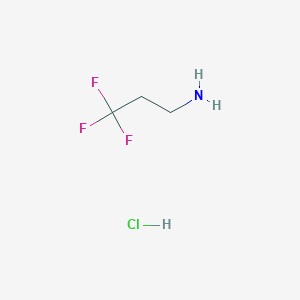
![9-Benzyl-1,9-diazaspiro[5.5]undecane](/img/structure/B1344369.png)
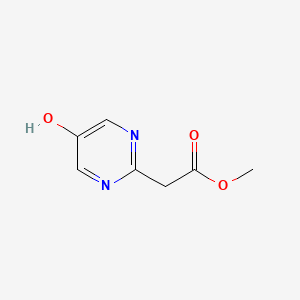
![6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1344371.png)
![[(5-Fluoro-1H-benzimidazol-2-yl)methoxy]-acetic acid](/img/structure/B1344373.png)
![N-[2-(1H-Benzimidazol-2-YL)ethyl]-N-ethylamine](/img/structure/B1344374.png)
